![molecular formula C7H12N2O4Pt B12869561 Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) CAS No. 70692-35-2](/img/structure/B12869561.png)
Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is a platinum-based coordination compound. It is known for its application in various fields, particularly in medicinal chemistry. The compound is characterized by its unique structure, which includes a platinum center coordinated with 1,2-cyclopentanediamine and ethanedioato ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) typically involves the reaction of platinum salts with 1,2-cyclopentanediamine and ethanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the ligands coordinated to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other amines or carboxylates as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new platinum complexes with different ligands.
科学的研究の応用
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Medicine: It is investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin and oxaliplatin.
Industry: The compound is used in the development of new materials and as a precursor for other platinum-based compounds.
作用機序
The mechanism of action of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) involves its interaction with cellular components. In medicinal applications, the compound binds to DNA, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various proteins involved in cell division and repair pathways.
類似化合物との比較
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer and different ligand structure.
Uniqueness
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its structure allows for different reactivity and interactions compared to other platinum-based compounds, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
70692-35-2 |
|---|---|
分子式 |
C7H12N2O4Pt |
分子量 |
383.27 g/mol |
IUPAC名 |
(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChIキー |
LZJWIMXWNAOSKA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


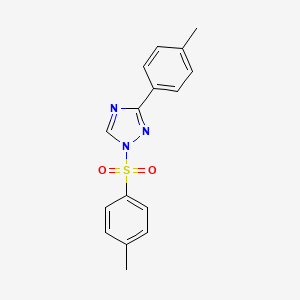
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)
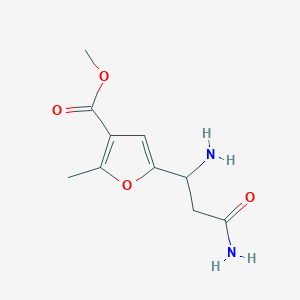
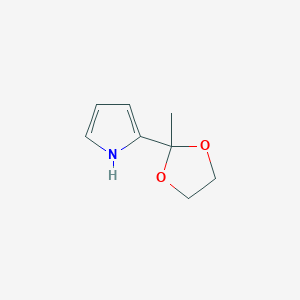
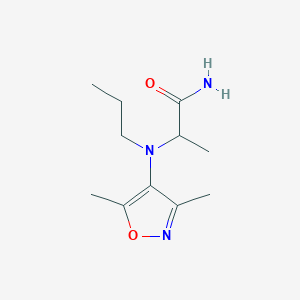
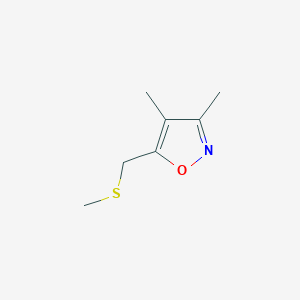
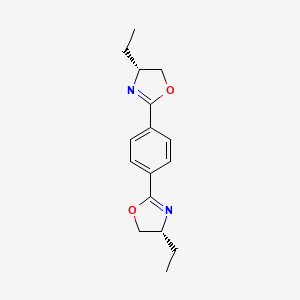
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
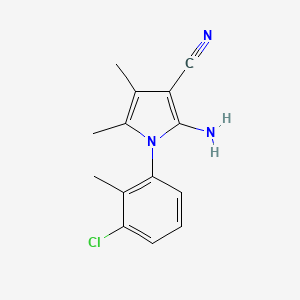
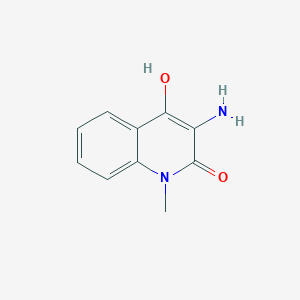

![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
